1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1-isobutyl-5-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: Sulfonic acids and sulfinic acids.
Scientific Research Applications
1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including proteins and small molecules, by forming covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but lacks the isobutyl group, resulting in different reactivity and applications.
5-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar core structure but different substituents, leading to variations in chemical behavior.
Uniqueness: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the isobutyl group enhances its solubility and stability, making it suitable for a broader range of applications compared to its analogs.
Properties
IUPAC Name |
5-methyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-6(2)5-11-7(3)8(4-10-11)14(9,12)13/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJONIMLYPRNDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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